physicochemical properties of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
physicochemical properties of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
An In-depth Technical Guide to the Physicochemical Properties of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol. This molecule, with the chemical formula C₉H₉Cl₂FO₂ and a molecular weight of 239.07 g/mol , is a halogenated aromatic alcohol.[1][2] Publicly available experimental data on this specific compound is limited, reflecting its status as a novel or specialized chemical intermediate rather than a widely studied substance.
Therefore, this guide is structured to serve researchers, scientists, and drug development professionals by not only consolidating available information but also providing predictive data and validated methodologies based on analogous compounds. The primary focus is on establishing a robust framework for the synthesis and characterization of this molecule, which holds potential as a key building block in the development of pharmacologically active agents, particularly in the class of triazole antifungals.[3][4][5]
Predicted Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. In the absence of extensive experimental data for 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol, the following table summarizes known and predicted values derived from its chemical structure and data from analogous compounds.
| Property | Value / Predicted Value | Comments and Comparative Data |
| IUPAC Name | 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol | - |
| CAS Number | 2734779-05-4 | [2] |
| Molecular Formula | C₉H₉Cl₂FO₂ | [1][2] |
| Molecular Weight | 239.07 g/mol | [1][2] |
| Physical Form | Liquid or low-melting solid | Predicted based on supplier information and similar structures.[2] |
| Boiling Point | >150 °C (Predicted) | No experimental data available. The related compound 2,2-dichloroethanol boils at 146 °C.[6] The higher molecular weight suggests a higher boiling point. |
| Melting Point | 58.5-64.5 °C (for precursor) | No data for the title compound. The precursor, 4-fluoro-2-methoxybenzaldehyde, has a melting point in this range, suggesting the product could be a solid.[7] |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Methanol, Ethyl Acetate). Low solubility in water. | Predicted based on its structure. The related 2,2-dichloroethanol is soluble in water and chloroform.[6][8] The aromatic ring in the title compound will decrease water solubility. |
| pKa | ~13 (Predicted) | The acidity of the hydroxyl proton is influenced by the electron-withdrawing chlorine atoms. This is comparable to the predicted pKa of 2,2-dichloroethanol (13.09).[6] |
| LogP (Octanol/Water) | 2.5 (Predicted) | The calculated XLogP3 value suggests moderate lipophilicity, indicating it will preferentially partition into organic phases over aqueous ones.[1] |
Synthesis and Mechanism
The synthesis of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol is most logically achieved through the reaction of a suitable dichloromethyl carbanion equivalent with the corresponding aldehyde precursor, 4-fluoro-2-methoxybenzaldehyde.
Proposed Synthetic Pathway
The reaction involves the deprotonation of chloroform by a strong base to generate the trichloromethyl anion (:CCl₃⁻), which then loses a chloride ion to form dichlorocarbene (:CCl₂). However, in the presence of an aldehyde, the :CCl₃⁻ anion can also act as a nucleophile, adding directly to the carbonyl carbon. The resulting alkoxide is then protonated during workup to yield the final product.
Caption: Proposed synthesis of the target compound via nucleophilic addition.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for similar transformations.
-
Reaction Setup: To a stirred solution of 4-fluoro-2-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen), add chloroform (1.5 eq).
-
Base Addition: Slowly add a solution of potassium hydroxide (1.5 eq) in methanol or water to the reaction mixture, maintaining the temperature below 5 °C. The addition should be controlled to manage any exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol.
Analytical Characterization Methodologies
Unambiguous characterization of the synthesized molecule is essential. The following section details the expected results from standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation.[9]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment.
-
Aromatic Protons (3H): Complex multiplets in the range of δ 6.8-7.5 ppm.
-
-CH(OH)- Proton (1H): A doublet or doublet of doublets around δ 5.0-5.5 ppm, coupled to the -CHCl₂ proton.
-
-CHCl₂ Proton (1H): A doublet around δ 6.0-6.5 ppm, coupled to the -CH(OH)- proton.
-
Methoxy Protons (-OCH₃, 3H): A sharp singlet around δ 3.8-4.0 ppm.
-
Hydroxyl Proton (-OH, 1H): A broad singlet, the chemical shift of which is concentration and solvent-dependent. It may be exchanged with D₂O.
-
-
¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is the most characteristic peak, indicating the presence of the hydroxyl group.[10]
-
C-H Stretch (Aromatic): Medium to weak absorptions just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Medium absorptions just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Medium absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: Strong absorptions in the 1000-1300 cm⁻¹ region.
-
C-Cl Stretch: Strong absorptions typically found in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): Expected at m/z 238, with characteristic isotopic peaks for the two chlorine atoms (M+2 and M+4).
-
Key Fragmentation Pathways:
-
Loss of HCl (m/z 202).
-
Cleavage of the C-C bond between the alcohol and the dichloromethyl group, leading to a fragment corresponding to the 4-fluoro-2-methoxyphenyl carbinol cation.
-
Benzylic cleavage to form a stable cation of the aromatic portion.
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of the compound.
Caption: A typical analytical workflow for purity assessment by HPLC.
-
Instrumentation: HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 275 nm, where the substituted benzene ring is expected to absorb.
-
Sample Preparation: Dissolve the synthesized compound in the mobile phase to a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter before injection.
Applications in Drug Development
Compounds with the 1-aryl-2,2-dichloroethanol scaffold are valuable intermediates in medicinal chemistry. Their primary utility is in the synthesis of azole-based antifungal agents.[5][11] The triazole moiety is a critical pharmacophore in many antifungal drugs, as it inhibits the fungal cytochrome P450 enzyme 14α-demethylase, which is essential for the synthesis of ergosterol, a key component of the fungal cell membrane.[5]
The synthetic utility of 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol stems from its ability to be converted into an epoxide. This epoxide can then be ring-opened by a nucleophile, such as 1,2,4-triazole, to install the key pharmacophore and build the final antifungal drug scaffold.[3] The fluorine and methoxy substituents on the phenyl ring are likely incorporated to modulate the compound's metabolic stability, potency, and pharmacokinetic profile.
Conclusion
While 2,2-dichloro-1-(4-fluoro-2-methoxyphenyl)ethanol is not a widely characterized compound, its structural motifs suggest clear pathways for its synthesis and predictable physicochemical and spectral properties. This guide provides a foundational set of protocols and expected data to enable researchers to synthesize, purify, and characterize this molecule. Its potential as an intermediate for creating novel antifungal agents underscores the importance of understanding its core properties, thereby facilitating its use in drug discovery and development programs.
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